6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-25-21(28)7-6-19(24-25)22(29)27-12-8-16(9-13-27)26-14-10-17(11-15-26)30-20-5-3-2-4-18(20)23/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXIXPVLCNMDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structural characteristics, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The structure features a bipiperidine core and a fluorophenoxy group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1705964-52-8 |
Research indicates that this compound exhibits significant biological activities, particularly as a potential inhibitor for various enzymes and receptors. It has been studied for its interactions with:
- CYP Enzymes : The compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
- Receptor Modulation : It shows promise as a modulator of certain neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies and Research Findings
- CYP3A4 Inhibition :
-
Neuropharmacological Effects :
- Research focusing on the modulation of sigma receptors revealed that compounds with similar structural features to our target compound can selectively bind to sigma-1 receptors. This binding is associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .
- Anticancer Activity :
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been investigated for:
- Antagonism of Receptors : Similar compounds have shown efficacy as antagonists for various receptors involved in pain modulation, such as the TRPV1 receptor. This receptor is crucial in the perception of pain and is a target for developing analgesics .
- CNS Disorders : The modulation of metabotropic glutamate receptors (mGluRs) has been linked to several central nervous system disorders. Compounds with similar structures have been identified as allosteric modulators, suggesting that this compound might also exhibit similar properties .
Pharmacological Studies
Research indicates that compounds structurally related to 6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one can display significant biological activities:
- In Vitro Potency : Studies have shown that modifications in the chemical structure can lead to enhanced potency against specific biological targets .
- In Vivo Efficacy : Some analogs have demonstrated effectiveness in animal models for pain relief, indicating that this compound could be developed into a therapeutic agent for chronic pain management .
Synthetic Chemistry
The synthesis of this compound involves multi-step processes that highlight its complexity and the precision required in organic synthesis. Understanding these synthetic pathways is crucial for developing new derivatives with improved efficacy or reduced side effects.
Case Studies and Research Findings
| Study Title | Findings | Relevance |
|---|---|---|
| Identification and Biological Evaluation of TRPV1 Antagonists | The study identified potent TRPV1 antagonists with favorable pharmacokinetic profiles. | Suggests potential for pain management applications. |
| Discovery of Novel Allosteric Modulators of mGluR5 | Compounds similar to this one were effective in modulating mGluR5, which is implicated in CNS disorders. | Highlights potential therapeutic uses in neuropharmacology. |
| Synthesis and Evaluation of Carbonyl Group Containing Inhibitors | Explored structure-activity relationships leading to effective inhibitors of VAChT. | Demonstrates the importance of structural modifications for biological activity. |
Chemical Reactions Analysis
Bipiperidine Carbonyl Intermediate Formation
The 1,4'-bipiperidine-1'-carbonyl group is synthesized via nucleophilic acyl substitution (Fig. 1):
- Step 1 : 4-(2-Fluorophenoxy)piperidine reacts with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride under basic conditions (K₂CO₃ in NMP) to form the bipiperidine-carbonyl intermediate .
- Yield : 52–78% under optimized reflux conditions (120°C, 3 hr) .
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1-Chlorocarbonyl derivative | NMP | 120 | 3 | 52–78 |
| Ethyl bromoacetate | Acetone | 60 | 6 | 67 |
Pyridazinone Functionalization
The pyridazinone core is synthesized through ring-closing metathesis and alkylation :
- Step 2 : 3(2H)-Pyridazinone undergoes N-methylation using methyl iodide (CH₃I) in DMF with NaH as a base .
- Step 3 : The bipiperidine-carbonyl intermediate is coupled to 2-methylpyridazin-3(2H)-one via amide bond formation using EDCI/HOBt in DCM .
Hydrolytic Stability
- Amide bond : Stable under physiological pH (7.4) but hydrolyzes in strong acid (HCl, 1M) or base (NaOH, 1M) at 60°C .
- Pyridazinone ring : Resists hydrolysis below pH 10 but undergoes ring-opening in concentrated sulfuric acid .
Metabolic Reactions
In liver microsome studies (human/rat):
- Primary pathway : Oxidative N-demethylation of the pyridazinone ring (CYP3A4-mediated) .
- Secondary pathway : O-Dealkylation of the 2-fluorophenoxy group (CYP2D6-mediated) .
| Enzyme | Reaction Type | Metabolite Identified |
|---|---|---|
| CYP3A4 | N-Demethylation | 2-Hydroxypyridazinone derivative |
| CYP2D6 | O-Dealkylation | 4-Hydroxybipiperidine |
Amide Bond
- Nucleophilic attack : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon to form ketone derivatives .
- Reduction : LiAlH₄ reduces the amide to a secondary amine (1,4'-bipiperidine-CH₂-NH-pyridazinone) .
Pyridazinone Ring
- Electrophilic substitution : Bromination at C5 using Br₂/FeBr₃ yields 5-bromo-2-methylpyridazinone .
- Cross-coupling : Suzuki-Miyaura coupling at C5 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Pharmacophore Optimization
| Position | Modification | MAO-B IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| C2 | Methyl → Ethyl | 0.021 → 0.045 | 0.8 → 0.5 |
| C6 | H → 4-Fluorophenyl | 0.013 → 0.007 | 0.3 → 0.2 |
Challenges in Scale-Up
Comparison with Similar Compounds
Structural Analogues with Pyridazin-3(2H)-one Cores
Key Observations :
- The 2-methylpyridazin-3(2H)-one core is a common scaffold in bioactive molecules, with substituents at positions 5 and 6 dictating target specificity.
Bipiperidine-Containing Analogues
Key Observations :
Fluorophenyl-Containing Analogues
Key Observations :
- Fluorine atoms are frequently incorporated to modulate electron density and metabolic stability . The ortho-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogues .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, beginning with the bipiperidine core formation, followed by fluorophenoxy and pyridazinone group introductions. Critical steps include:
- Coupling reactions : Reflux conditions (e.g., DMF at 80–100°C) for amide bond formation between bipiperidine and pyridazinone precursors .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks during fluorophenoxy substitution .
- Yield optimization : Precise stoichiometric ratios (1.2–1.5 eq for nucleophilic substitutions) and HPLC monitoring for intermediate purity (≥95%) .
Advanced: How can researchers resolve contradictory NMR data regarding bipiperidine conformation?
Methodological Answer:
Contradictory NOESY correlations may arise from dynamic chair-flipping in piperidine rings. To resolve this:
- Variable-temperature NMR (VT-NMR) : Conduct experiments in DMSO-d6 between -40°C to +40°C to observe coalescence temperatures for axial-equatorial proton exchanges .
- DFT calculations : Use B3LYP/6-31G(d) level theory to model energy differences (ΔG ≤ 2 kcal/mol) between conformers .
- X-ray crystallography : Resolve solid-state conformation (if crystalline) to compare with solution-state data .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : DEPT-135 identifies CH₃/CH₂/CH groups; HSQC confirms carbon-proton correlations. The bipiperidine carbonyl appears at ~170 ppm in ¹³C NMR .
- ¹⁹F NMR : Fluorophenoxy group shows shifts between -110 to -120 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Advanced: What strategies address low reproducibility in biological assays involving enantiomers?
Methodological Answer:
- Chiral separation : Use amylose-based HPLC columns (Chiralpak IA) with n-hexane/isopropanol (85:15) at 1 mL/min flow rate .
- Circular dichroism (CD) : Verify absolute configuration via CD spectra (200–300 nm) .
- Molecular dynamics (MD) simulations : Predict binding pose variations using AMBER force field (100 ns trajectories) .
Basic: How to optimize reaction conditions for introducing the 2-fluorophenoxy group?
Methodological Answer:
- Nucleophilic aromatic substitution : Use K₂CO₃ (2.0 eq) in DMF at 80°C with 1.5 eq of 2-fluorophenol .
- Microwave-assisted synthesis : 100W, 120°C, 30 min improves yields by 15–20% compared to conventional heating .
- Purification : Flash chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water, 7:3) .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- Molecular docking : AutoDock Vina with CYP450 isoforms (3A4, 2D6) to identify metabolic hotspots .
- MD simulations : GROMACS simulations (100 ns) assess binding persistence to metabolic enzymes .
- QSAR models : VolSurf+ descriptors predict first-pass metabolism sites (e.g., bipiperidine N-atom) .
Basic: What purification techniques are most effective?
Methodological Answer:
- Flash chromatography : Silica gel with ethyl acetate/hexane gradient (10→50%) .
- Preparative HPLC : C18 column, acetonitrile/0.1% TFA mobile phase at 5 mL/min for polar impurities .
- Recrystallization : Ethanol/water (7:3) yields >95% purity .
Advanced: How to validate contradictory in vitro vs. in vivo efficacy data?
Methodological Answer:
- ADME studies : Caco-2 permeability assays (Papp ≥ 1 × 10⁻⁶ cm/s) and liver microsome stability tests (t₁/₂ ≥ 30 min) .
- Pharmacokinetic modeling : Phoenix WinNonlin correlates free plasma concentrations with target engagement .
- PET imaging : ¹⁸F-labeled analogs track tissue distribution and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
